molecular formula C21H20O11 B1235609 Quercetin-3-O-alpha-L-rhamnopyranoside

Quercetin-3-O-alpha-L-rhamnopyranoside

Cat. No.: B1235609
M. Wt: 448.4 g/mol
InChI Key: OXGUCUVFOIWWQJ-OQCXDQQJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin-3-O-alpha-L-rhamnopyranoside is a natural product found in Cissus discolor, Cissus javana, and other organisms with data available.

Scientific Research Applications

Metabolic Diseases

Quercetin has shown promise in the management of metabolic diseases such as diabetes, hyperlipidemia, and nonalcoholic fatty liver disease (NAFLD). Studies indicate that Quercetin can promote insulin secretion, improve insulin resistance, lower blood lipid levels, inhibit inflammation and oxidative stress, and regulate gut microbiota disorders in animal models. However, the scarcity of human clinical studies necessitates further research to verify its effectiveness in humans and to improve its bioavailability (Yi et al., 2021).

Cardiovascular Health

Quercetin's role in cardiovascular health has been substantiated through various studies, demonstrating its antihypertensive, hypolipidemic, hypoglycemic, anti-atherosclerotic, and cardioprotective effects. Experimental studies and some clinical trials have highlighted its beneficial effects on glycemic and lipid parameters. Nevertheless, inconsistencies in clinical trial outcomes, attributed to study design limitations and lack of pharmacokinetic/pharmacodynamic tests, call for further well-designed studies (Papakyriakopoulou et al., 2022).

Bone Health

Quercetin has been identified as a potentially economical and promising agent for improving bone health. Animal studies have found that Quercetin acts protectively on bones, inhibiting osteoclastogenesis and promoting osteogenesis, among other effects. The preclinical findings, which demonstrate Quercetin's positive impact on bone, are yet to be validated through human clinical trials (Wong et al., 2020).

Neuropharmacology

Quercetin's neuroprotective effects have been extensively studied, demonstrating its potential in preventing and treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its neuropharmacological protective effects include protection against neurotoxic chemicals and the prevention of neuronal injury and neurodegeneration. Despite promising in vitro and in vivo findings, the practical application of Quercetin in neuropharmacology necessitates further exploration in human clinical settings (Islam et al., 2021).

Properties

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-18,21-26,28-29H,1H3/t7-,15+,17+,18+,21-/m0/s1

InChI Key

OXGUCUVFOIWWQJ-OQCXDQQJSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Synonyms

Q-3-O-L-RP
quercetin-3-O-alpha-L-rhamnopyranoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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